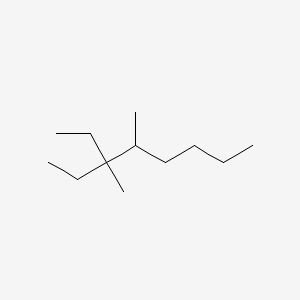
3-Ethyl-3,4-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,4-dimethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of eight carbon atoms with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,4-dimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of a suitable octane derivative. For example, starting with 3,4-dimethyloctane, an ethyl group can be introduced at the third carbon atom using an ethylating agent under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.
Common Reagents and Conditions
Halogenation: This reaction typically requires the presence of a halogen (Cl2 or Br2) and ultraviolet light or heat to initiate the reaction. The major products are alkyl halides.
Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Cracking: Under high temperatures and pressures, the compound can be broken down into smaller hydrocarbons, a process commonly used in the petrochemical industry.
Scientific Research Applications
3-Ethyl-3,4-dimethyloctane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.
Biology: It is used in studies related to lipid metabolism and the behavior of hydrophobic molecules in biological systems.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the formulation of lubricants, solvents, and other chemical products.
Mechanism of Action
As an alkane, 3-ethyl-3,4-dimethyloctane is relatively inert and does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions. These interactions can influence the compound’s solubility, distribution, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4,4-dimethyloctane
- 4-Ethyl-3,3-dimethyloctane
- 3,3-Dimethyloctane
Uniqueness
3-Ethyl-3,4-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity. These differences are crucial in applications where precise control over the compound’s behavior is required.
Properties
CAS No. |
62212-28-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-3,4-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
AOQVLRSMPNHJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















